molecular formula C18H14ClNO2 B2389020 2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid CAS No. 590350-40-6

2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid

Cat. No.: B2389020
CAS No.: 590350-40-6
M. Wt: 311.77
InChI Key: WDRBGTZWBYZTJD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid is a synthetic quinoline-based compound offered for research purposes. This compound is of significant interest in medicinal chemistry, particularly in the development of inhibitors for dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway . Inhibiting DHODH depletes cellular nucleotide pools, halting cell cycle progression and inducing cell death in rapidly dividing cells, a promising mechanism for anticancer therapy . The quinoline-4-carboxylic acid pharmacophore is essential for binding to the enzyme's brequinar-binding site, often forming a critical salt bridge with arginine residue R136 . Quinoline derivatives are established scaffolds in drug discovery and have been extensively investigated for a range of biological activities. Beyond their potential as DHODH inhibitors, structurally similar quinoline-4-carboxylic acids have been explored for their antimicrobial, antifungal, and antimalarial properties . The specific substitution pattern on the quinoline core, such as the 4-chlorophenyl group at the 2-position and an alkyl chain at the 6-position, is known to finely tune the molecule's physicochemical properties, target binding affinity, and overall biological profile . Researchers can utilize this compound as a key intermediate in synthetic chemistry or as a pharmacophore model for designing and evaluating new therapeutic agents for oncological and infectious diseases. Please note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human use.

Properties

IUPAC Name

2-(4-chlorophenyl)-6-ethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2/c1-2-11-3-8-16-14(9-11)15(18(21)22)10-17(20-16)12-4-6-13(19)7-5-12/h3-10H,2H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRBGTZWBYZTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Cyclization-Carboxylation Sequence

The foundational approach involves a three-step sequence derived from classical quinoline synthesis. The process begins with the condensation of 4-chlorobenzaldehyde with 2-ethylaniline in alkaline medium, followed by cyclization under acidic conditions. Final carboxylation introduces the carboxylic acid moiety at the 4-position.

A representative protocol involves:

  • Condensation : 4-Chlorobenzaldehyde (1.2 eq) reacts with 2-ethylaniline (1 eq) in ethanol containing 10% sodium hydroxide at 60°C for 6 hours, yielding an imine intermediate.
  • Cyclization : The intermediate undergoes Friedländer cyclization in concentrated sulfuric acid at 120°C for 3 hours, forming the quinoline core.
  • Carboxylation : Treatment with potassium permanganate in aqueous sodium hydroxide at 80°C for 8 hours introduces the carboxylic acid group.

Key Data :

Parameter Value
Overall Yield 52–58%
Cyclization Temperature 120°C
Carboxylation Time 8 hours

This method’s limitations include moderate yields and the use of corrosive acids, prompting development of catalytic alternatives.

Catalytic Methods Using Functionalized Nanoparticles

Iron(II,III) Oxide-Silica Nanocomposite Catalysts

Recent advances employ magnetically recoverable catalysts such as iron(II,III) oxide@silica@urea–thiazole sulfonic acid chloride. This system enables solvent-free synthesis at 80°C, achieving 89% yield in 2 hours.

Mechanistic Insights :
The urea-thiazole ligand facilitates proton transfer during cyclization, while sulfonic acid groups activate carbonyl intermediates. Magnetic separation reduces catalyst loss, with >95% recovery over five cycles.

Optimized Conditions :

Parameter Value
Catalyst Loading 10 mg/mmol substrate
Temperature 80°C
Reaction Time 2 hours
Yield 85–89%

Comparative Analysis of Catalytic Systems

The table below contrasts catalytic approaches:

Catalyst System Yield (%) Reaction Time Recovery Efficiency
Iron(II,III) oxide@silica 89 2 hours 95% (5 cycles)
H₂SO₄ (Traditional) 58 11 hours N/A
AlCl₃ 67 6 hours 0%

Industrial-Scale Production Protocols

Continuous Flow Synthesis

Adapting patent CN102924374B, a scalable method uses:

  • Continuous Condensation : 4-Chlorobenzaldehyde and 2-ethylaniline react in a microreactor (residence time: 15 minutes, 100°C).
  • Flow Cyclization : The intermediate undergoes cyclization in a packed-bed reactor containing solid acid catalysts (zeolite H-beta).
  • Oxidative Carboxylation : A tubular reactor with potassium permanganate and sodium hydroxide (80°C, 4 bar pressure) completes the synthesis.

Scale-Up Metrics :

Metric Batch Process Flow Process
Annual Production Capacity 50 kg 1.2 metric tons
Waste Generation 8 kg/kg product 1.5 kg/kg product

Experimental Optimization Challenges

Steric Effects of the Ethyl Substituent

The 6-ethyl group introduces steric hindrance during cyclization, reducing reaction rates by 30% compared to methyl analogues. Solutions include:

  • High-Boiling Solvents : Using diphenyl ether (b.p. 258°C) increases reaction rates by 22%
  • Microwave Assistance : 15-minute microwave irradiation at 150°C achieves equivalent conversion to 6-hour conventional heating.

Byproduct Formation Analysis

Common byproducts and mitigation strategies:

Byproduct Formation Cause Mitigation Strategy
6-Ethyl-4-chloroquinoline Incomplete carboxylation Extended oxidation time (12 hours)
2-(4-Chlorophenyl)quinoline Premature decarboxylation pH control (maintain >10)

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball-mill grinding of 4-chlorobenzaldehyde, 2-ethylaniline, and malonic acid (1:1:1 molar ratio) with 5% iron(II,III) oxide@silica catalyst yields 82% product in 45 minutes. This approach eliminates solvent waste and reduces energy input by 60% compared to thermal methods.

Photocatalytic Carboxylation

A novel protocol uses visible light (450 nm) to drive carboxylation via photoinduced electron transfer:

  • Conditions : Ru(bpy)₃Cl₂ catalyst (1 mol%), CO₂ atmosphere (5 bar), DMF/H₂O (3:1)
  • Performance : 78% yield at 25°C, 24 hours

Analytical Characterization Protocols

Spectroscopic Differentiation

Key spectral markers for structure confirmation:

  • ¹H NMR :
    • Quinoline H-3: δ 8.72 ppm (d, J=4.2 Hz)
    • Ethyl CH₂: δ 1.42 ppm (q, J=7.5 Hz)
  • IR : Carboxylic acid C=O stretch at 1685 cm⁻¹

Purity Assessment

HPLC method (USP <621>):

  • Column: C18, 5 μm, 250 × 4.6 mm
  • Mobile Phase: 65:35 methanol/50 mM KH₂PO₄ (pH 3.2)
  • Retention Time: 8.7 minutes

Emerging Research Directions

Biocatalytic Approaches

Preliminary studies with modified Pseudomonas putida enzymes demonstrate:

  • 34% conversion of 2-(4-chlorophenyl)-6-ethylquinoline to carboxylic acid form
  • Optimal pH 7.5, 37°C, NADPH cofactor

Computational Reaction Optimization

Density functional theory (DFT) simulations identify transition state energies:

  • Rate-limiting step: Cyclization (ΔG‡ = 28.3 kcal/mol)
  • Catalyst design: Urea-containing ligands reduce activation energy by 4.7 kcal/mol

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death in cancer cells.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features and properties of 2-(4-chlorophenyl)-6-ethylquinoline-4-carboxylic acid with five analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 2-(4-ClPh), 6-Et, 4-COOH C₁₉H₁₅ClNO₂ 324.78 High lipophilicity; drug design
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid () 2-(4-EtOPh), 6-Cl, 4-COOH C₁₈H₁₃ClNO₃ 338.75 Organic electronics (conjugated system)
6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid () 2-(4-iPrPh), 6-Cl, 4-COOH C₁₉H₁₆ClNO₂ 339.79 Enhanced steric bulk; material science
6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid () 2-(2-MePh), 6-Cl, 4-COOH C₁₇H₁₂ClNO₂ 297.73 Research chemical (solubility in DMSO)
6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid () 2-(2-OHPh), 6-Cl, 4-COOH C₁₆H₁₀ClNO₃ 305.71 Hydrogen bonding; solubility in polar solvents
6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid () 2-(4-MeOPh), 3-Me, 6-Cl, 4-COOH C₁₉H₁₅ClNO₃ 356.78 Dual substituents (electron-donating MeO, steric Me); medicinal chemistry

Key Comparative Insights

Electronic Effects: The 4-chlorophenyl group in the target compound is electron-withdrawing, stabilizing the quinoline ring’s π-system. In contrast, 4-ethoxyphenyl () and 4-methoxyphenyl () substituents are electron-donating, altering redox properties and reactivity .

The hydroxyl group () increases water solubility but may limit blood-brain barrier penetration .

Applications :

  • Electronics : Compounds with conjugated systems (e.g., ) are prioritized for organic semiconductors .
  • Pharmaceuticals : The target compound’s balance of lipophilicity (ethyl) and electronic modulation (chlorophenyl) makes it versatile in drug discovery .

Research Findings and Trends

  • Synthetic Efficiency: Pd-catalyzed cross-coupling () remains a gold standard for arylquinoline synthesis, though newer methods (e.g., C–H activation) could reduce steps .
  • Structure-Activity Relationships (SAR) :
    • Substitution at position 3 (e.g., methyl in ) can sterically block enzymatic degradation, enhancing drug stability .
    • Chlorine at position 6 (common in all analogs) may contribute to antimicrobial activity by disrupting microbial membranes .

Biological Activity

2-(4-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

The compound features a quinoline structure with a carboxylic acid functional group, which is crucial for its biological activity. The presence of the 4-chlorophenyl and ethyl substituents enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • DNA Interaction : The compound has been shown to bind to DNA, potentially leading to DNA damage. This interaction may induce apoptosis in cancer cells, making it a candidate for anticancer therapy.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in critical biochemical pathways, thereby disrupting cellular processes essential for cancer cell proliferation and survival .

Biological Activities

The compound exhibits several notable biological activities:

  • Anticancer Activity : Research indicates that this compound has antiproliferative effects on various cancer cell lines. For instance, it has shown efficacy against human tumor cells in vitro, suggesting potential as an anticancer agent .
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, although further research is necessary to elucidate its effectiveness against specific pathogens .
  • Anti-inflammatory Effects : The compound has been associated with anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of quinoline derivatives, including this compound, demonstrating significant antiplasmodial activity against Plasmodium falciparum with an EC50 value indicating moderate potency .
  • Another research article focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications at the 6-position of the quinoline ring could enhance biological activity. This underscores the importance of structural variations in optimizing therapeutic effects .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerAntiproliferative effects on tumor cells
AntimicrobialPotential activity against specific pathogens
Anti-inflammatoryReduction in inflammatory markers

Q & A

Q. What are the common synthetic routes for preparing 2-(4-chlorophenyl)-6-ethylquinoline-4-carboxylic acid, and what methodological considerations are critical for reproducibility?

The compound is typically synthesized via cyclization of substituted anilines with ethyl acetoacetate derivatives, followed by chlorination and carboxylation. A validated method involves refluxing the quinoline precursor (e.g., 2-(4-chlorophenyl)-6-ethylquinoline) with SOCl₂ to form the acid chloride, which is hydrolyzed to the carboxylic acid. Key considerations include:

  • Reagent stoichiometry : Excess SOCl₂ (10 eq.) ensures complete conversion of the carboxylic acid to the acid chloride .
  • Temperature control : Reflux at 80°C for 5 hours minimizes side reactions like over-chlorination .
  • Purification : Silica gel column chromatography (20% ethyl acetate/petroleum ether) achieves >95% purity, confirmed by HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data discrepancies be addressed?

  • 1H/13C NMR : Assign peaks using deuterated DMSO (δ 7.5–8.5 ppm for aromatic protons; δ 120–165 ppm for carbons in the quinoline ring). Discrepancies in coupling constants (e.g., J = 6.0–8.4 Hz) may arise from rotational isomerism; variable-temperature NMR can resolve this .
  • IR spectroscopy : Confirm the carboxylic acid group via a broad O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1685 cm⁻¹) .
  • Mass spectrometry (ESI) : Monitor [M+H]⁺ and isotope patterns (e.g., m/z 358.17 and 360.17 for Cl isotopes) to verify molecular weight .

Q. What solvent systems are optimal for solubility studies, and how does pH affect stability?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, THF). For biological assays:

  • Prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity).
  • Stability testing via HPLC shows degradation at pH > 8.0 due to deprotonation of the carboxylic acid group; use neutral buffers (pH 6.5–7.5) for long-term storage .

Advanced Research Questions

Q. How can synthetic yields be optimized when introducing substituents to the quinoline core, and what computational tools aid in reaction design?

  • Electrophilic substitution : Use directing groups (e.g., –Cl at C2) to enhance regioselectivity. DFT calculations (Gaussian 09) predict electron density maps, identifying C6 as the most reactive site for ethyl group introduction .
  • Catalysis : Pd/Cu-mediated cross-coupling (e.g., Suzuki-Miyaura) enables selective C–C bond formation at C5. Optimize ligand choice (e.g., XPhos) to reduce homocoupling byproducts .

Q. How do structural modifications (e.g., ethyl vs. methyl groups at C6) impact biological activity, and what assays resolve contradictory data?

  • Antimicrobial assays : The ethyl group at C6 enhances lipophilicity (logP = 3.2 vs. 2.5 for methyl), improving membrane penetration in Gram-positive bacteria (MIC = 8 µg/mL vs. 32 µg/mL for methyl) .
  • Contradiction resolution : Conflicting cytotoxicity data (e.g., IC50 variability in cancer cell lines) may arise from efflux pump interactions; use verapamil (a P-gp inhibitor) in combination assays to validate results .

Q. What strategies are effective in resolving crystallographic data conflicts for quinoline derivatives?

  • X-ray diffraction : Co-crystallize with heavy atoms (e.g., PtCl₄) to improve resolution. For this compound, space group P2₁/c (Z = 4) with unit cell parameters a = 8.92 Å, b = 12.34 Å, c = 14.56 Å confirms planar quinoline geometry .
  • Disorder modeling : Refine split positions for flexible ethyl groups using SHELXL-97, reducing R-factor to <0.05 .

Q. How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be addressed for this compound?

  • Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance oral bioavailability. Hydrolysis in plasma regenerates the active form, as shown in rat models (t₁/₂ = 4.2 hours vs. 1.1 hours for the free acid) .
  • Metabolic profiling : LC-MS/MS identifies glucuronidation as the primary clearance pathway; co-administration with β-glucuronidase inhibitors prolongs circulation .

Methodological Tables

Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight331.78 g/molESI-MS
LogP (octanol/water)3.2 ± 0.1Shake-flask
Aqueous Solubility0.12 mg/mL (pH 7.4)HPLC-UV

Table 2. Reaction Optimization Parameters

ConditionOptimal ValueImpact on Yield
SOCl₂ Equivalents10 eq.95% conversion
Reflux Time5 hoursMinimizes decomposition
Column Chromatography20% EtOAc/petroleum etherPurity >97%

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